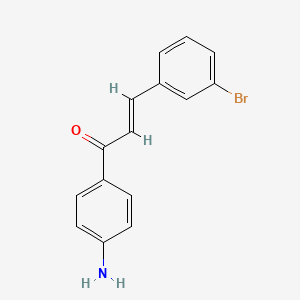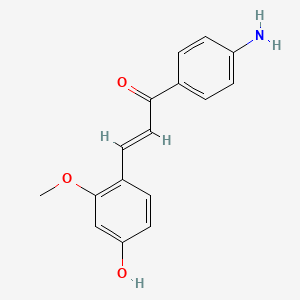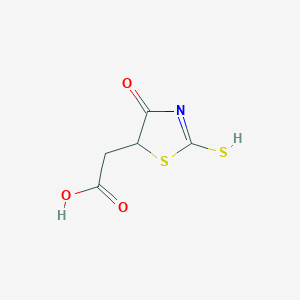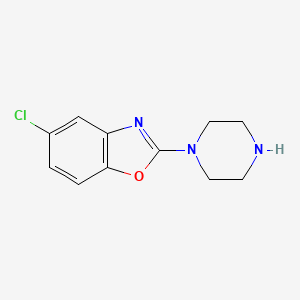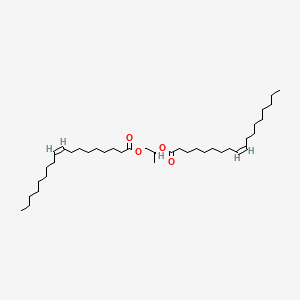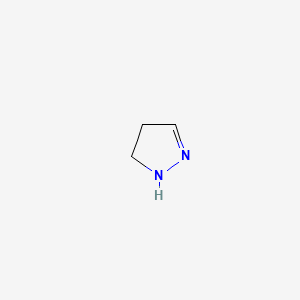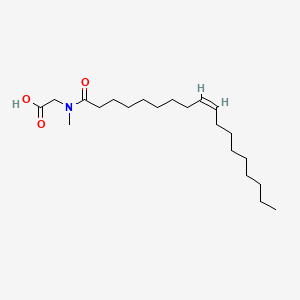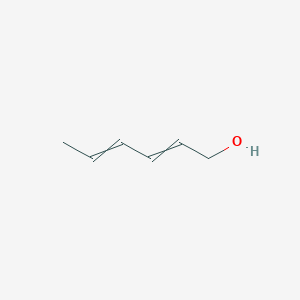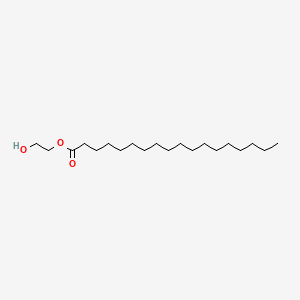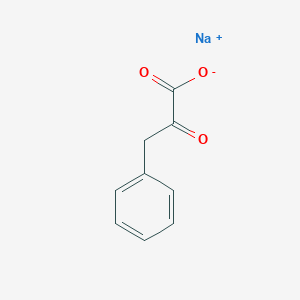
sodium;2-oxo-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service number 67106 is a chemical substance with specific properties and applications. This compound is utilized in various scientific and industrial fields due to its unique characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of the compound with Chemical Abstracts Service number 67106 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical transformation.
Industrial Production Methods: In industrial settings, the production of the compound with Chemical Abstracts Service number 67106 is scaled up to meet the demand. Industrial production methods often involve the use of large-scale reactors and continuous processing techniques. These methods are optimized for efficiency and cost-effectiveness while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: The compound with Chemical Abstracts Service number 67106 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with Chemical Abstracts Service number 67106 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions involving the compound with Chemical Abstracts Service number 67106 depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical structures and properties.
Applications De Recherche Scientifique
The compound with Chemical Abstracts Service number 67106 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is utilized in studies involving cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is used in the production of various materials and products.
Mécanisme D'action
The mechanism of action of the compound with Chemical Abstracts Service number 67106 involves its interaction with specific molecular targets and pathways These interactions result in the modulation of biological processes and the exertion of its effects
Comparaison Avec Des Composés Similaires
Similar Compounds: The compound with Chemical Abstracts Service number 67106 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties.
Uniqueness: The uniqueness of the compound with Chemical Abstracts Service number 67106 lies in its specific chemical structure and the resulting properties. These properties make it suitable for various applications and distinguish it from other similar compounds.
Conclusion
The compound with Chemical Abstracts Service number 67106 is a valuable chemical substance with diverse applications in scientific research and industry. Its unique properties and mechanisms of action make it an important compound for further study and utilization.
Propriétés
IUPAC Name |
sodium;2-oxo-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGYVGKMCRDEAF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
